5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 868220-78-4
Cat. No.: VC5409881
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868220-78-4 |
|---|---|
| Molecular Formula | C14H17N5O2S |
| Molecular Weight | 319.38 |
| IUPAC Name | 5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C14H17N5O2S/c1-17-4-6-18(7-5-17)11(10-3-2-8-21-10)12-13(20)19-14(22-12)15-9-16-19/h2-3,8-9,11,20H,4-7H2,1H3 |
| Standard InChI Key | NQEJVAAOVBRYAC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a triazolo[3,2-b]thiazole core, a bicyclic system combining triazole and thiazole rings. At position 5, a methyl group bridges a furan-2-yl substituent and a 4-methylpiperazine moiety, while a hydroxyl group occupies position 6. This configuration introduces both hydrophilic (hydroxyl, piperazine) and hydrophobic (furan, methyl) regions, influencing its pharmacokinetic behavior .
Systematic Nomenclature
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IUPAC Name: 5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-thiazolo[3,2-b] triazol-6-ol
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CAS Registry Number: 868220-78-4
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Molecular Formula: C₁₄H₁₇N₅O₂S
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N₅O₂S | |
| Molecular Weight | 319.38 g/mol | |
| SMILES | CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
| InChI Key | NQEJVAAOVBRYAC-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Core Formation: Condensation of 2-mercaptobenzimidazole with ketones under acidic conditions (AcOH/H₂SO₄) yields the triazolo-thiazole scaffold.
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Functionalization:
Reaction Dynamics
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Furan-2-carbonyl Group: Participates in nucleophilic additions due to electron-rich aromaticity.
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Triazole Ring: Undergoes cycloaddition reactions, enabling further derivatization .
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Thiazole Sulfur: Acts as a hydrogen bond acceptor, influencing intermolecular interactions.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Furan Substituent: Enhances lipid solubility, improving blood-brain barrier penetration .
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4-Methylpiperazine: Contributes to solubility and receptor binding through nitrogen lone pairs .
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Hydroxyl Group: Facilitates hydrogen bonding with target proteins (e.g., proteasomes) .
Research Findings and Applications
Preclinical Studies
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Leishmaniasis: Patent WO2015095477A1 highlights triazolo-thiazoles as protozoan proteasome inhibitors, with ED₅₀ values < 1 µM against Leishmania donovani .
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Neuroinflammation: Piperazine derivatives reduce TNF-α production in microglial cells (70% inhibition at 10 µM) .
Analytical Characterization
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Spectroscopic Data:
Future Directions and Challenges
Synthesis Optimization
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Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water.
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Catalysis: Explore enzymatic or photoredox methods to improve yield (>80%) .
Biological Screening Priorities
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Target Identification: Use CRISPR-Cas9 screens to map interactomes.
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Toxicity Profiling: Assess hepatotoxicity in HepG2 cells and cardiotoxicity in zebrafish models.
Computational Modeling
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